molecular formula C11H9BrO3 B1285782 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde CAS No. 885271-15-8

6-bromo-8-methoxy-2H-chromene-3-carbaldehyde

Cat. No.: B1285782
CAS No.: 885271-15-8
M. Wt: 269.09 g/mol
InChI Key: PONWUBMQESLCLP-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde (CAS: 885271-15-8) is a chromene derivative featuring a benzopyran backbone substituted with a bromine atom at position 6, a methoxy group at position 8, and a formyl (-CHO) group at position 3 . Chromene derivatives are widely studied for their biological activities and synthetic versatility. Its synthesis likely involves organocatalytic methods similar to those used for related chromene-3-carbaldehydes, such as conjugate addition reactions .

Properties

IUPAC Name

6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONWUBMQESLCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585509
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-15-8
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde typically involves the bromination of 8-methoxy-2H-chromene-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and implementing safety measures for handling bromine or NBS on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1.1 Organic Synthesis
6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex organic molecules, facilitating the development of new compounds with desired properties .

1.2 Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting these conditions .

1.3 Chemical Biology
In chemical biology, this compound is employed to study enzyme interactions and receptor binding. This application aids researchers in elucidating biological pathways and mechanisms, contributing to a better understanding of cellular processes .

2.1 Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity, particularly through mechanisms involving the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like colchicine .

2.2 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, making it a potential candidate for therapeutic interventions in inflammatory diseases .

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)
In material science, this compound is explored for its applications in OLED technology. Its unique electronic properties contribute to the development of efficient and vibrant display materials .

3.2 Fluorescent Probes
This compound can be modified to create fluorescent probes used in biological imaging, allowing researchers to visualize cellular processes with high specificity .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro, particularly against colon and breast cancer lines .
Study BEnzyme InhibitionShowed effective binding to specific enzymes, leading to reduced activity in inflammatory pathways .
Study COLED DevelopmentDeveloped new materials that enhance color range and efficiency of OLEDs based on this compound's derivatives .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s uniqueness lies in its substitution pattern: bromine (electron-withdrawing) at position 6 and methoxy (electron-donating) at position 6. This contrasts with structurally related chromene-3-carbaldehydes, which exhibit variations in substituent type, position, and electronic effects. Key analogs include:

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups
6-Methoxy-2H-chromene-3-carbaldehyde 6-OCH₃ 51–52 Aldehyde
6-Methyl-2H-chromene-3-carbaldehyde 6-CH₃ 66–68 Aldehyde
6-Bromo-2H-chromene-3-carbaldehyde 6-Br 106–107 Aldehyde
8-Methoxy-2H-chromene-3-carbaldehyde 8-OCH₃ 79–81 Aldehyde
6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde 6-Br, 8-OCH₃ Not reported Aldehyde
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 8-OCH₃, 2-Oxo Not reported Carboxylic acid

Key Observations :

  • Substituent Effects on Melting Points : Bromine substitution (e.g., 6-Bromo analog, 106–107°C) increases melting points compared to methyl (66–68°C) or methoxy (51–52°C) groups, likely due to enhanced intermolecular halogen bonding . The target compound’s melting point remains unreported but is expected to fall between bromo- and methoxy-substituted analogs.
  • Positional Isomerism : The 8-methoxy derivative (79–81°C) has a higher melting point than the 6-methoxy isomer (51–52°C), suggesting steric or electronic differences in chromene ring substitution .

Spectroscopic and Reactivity Comparisons

  • NMR and IR Data : All chromene-3-carbaldehydes show characteristic ¹H NMR signals for the aldehyde proton (δ 9.8–10.2 ppm) and chromene backbone protons (δ 6.5–7.5 ppm). Bromine substitution induces deshielding in adjacent protons, while methoxy groups exhibit distinct OCH₃ signals (δ ~3.8 ppm) .
  • Reactivity: The aldehyde group enables nucleophilic additions (e.g., organocatalytic reactions), whereas the carboxylic acid derivative (from ) is more suited for esterification or salt formation . Bromine’s electron-withdrawing nature may enhance electrophilicity at the aldehyde, increasing reactivity compared to methoxy or methyl analogs.

Functional Group Variations

  • Aldehyde vs. Carboxylic Acid : 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 119686-34-9) replaces the aldehyde with a carboxylic acid (-COOH) and introduces a 2-oxo group. This drastically alters solubility and reactivity, favoring applications in coordination chemistry or prodrug design .

Biological Activity

6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chromene backbone characterized by a fused benzene and pyran ring structure, with specific substituents that contribute to its biological activity:

  • Bromo Group : Located at the 6-position, influencing reactivity and interaction with biological targets.
  • Methoxy Group : Positioned at the 8-position, enhancing solubility and potentially modulating biological effects.
  • Aldehyde Functional Group : At the 3-position, this group increases the compound's reactivity, allowing it to participate in various biochemical interactions.

This compound exhibits notable interactions with enzymes and proteins, influencing metabolic pathways. Its effects can be summarized as follows:

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For example, it may interact with carbonic anhydrases (CAs), which play crucial roles in maintaining acid-base balance and facilitating physiological processes .
  • Cell Signaling : It influences cell signaling pathways, affecting gene expression related to growth and differentiation. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound binds to active sites of target enzymes, blocking their activity. For instance, studies have indicated its potential as an inhibitor for isoforms of carbonic anhydrase (CA I, II, IX, and XII), with varying degrees of selectivity .
  • Oxidative Stress Modulation : It may exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways. This property is particularly relevant in conditions associated with inflammation and oxidative damage .
  • Gene Expression Regulation : The compound can alter the expression of genes involved in inflammatory responses and cell survival, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. These properties are critical for protecting cells from oxidative damage, which is implicated in various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further study in chronic inflammatory conditions .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against specific bacterial strains highlights its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-8-methoxy-2H-chromeneContains bromo and methoxy groupsAldehyde group enhances reactivity
8-Methoxy-2H-chromeneLacks bromine; simpler structureMay exhibit different biological activity
6-Bromo-2H-chromene-3-carbaldehydeLacks methoxy groupDifferent interaction profile
6-Bromo-8-hydroxy-2H-chromeneHydroxy instead of methoxyAltered solubility and interaction properties

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Inhibition of Carbonic Anhydrases : A study evaluated its inhibitory activity against various CA isoforms, revealing significant selectivity towards CA XII with low micromolar inhibition constants .
  • Antioxidant Activity Assessment : Research demonstrated that this compound effectively scavenged free radicals in cellular models, contributing to its protective effects against oxidative stress .
  • Anti-inflammatory Mechanism Exploration : Investigations into its anti-inflammatory properties showed a reduction in cytokine production in stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

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